Cis-cyclobutane-1,2-diol

Stereochemistry Solubility Hydrogen Bonding

Cis-cyclobutane-1,2-diol (CAS 35358-33-9), a four-membered cyclic diol with molecular formula C4H8O2 and molecular weight 88.11 g/mol, exists as a specific stereoisomer defined by its (1R,2S) configuration where the hydroxyl groups occupy the same face of the cyclobutane ring. Its melting point ranges from 12–13 °C , and it is commercially available in liquid form at purities ranging from 95% to 98%.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 35358-33-9
Cat. No. B3395319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-cyclobutane-1,2-diol
CAS35358-33-9
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC1CC(C1O)O
InChIInChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+
InChIKeyMHPMXFUDCYMCOE-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-cyclobutane-1,2-diol (CAS 35358-33-9) Procurement Guide: Key Properties and Comparator Identification for Informed Sourcing Decisions


Cis-cyclobutane-1,2-diol (CAS 35358-33-9), a four-membered cyclic diol with molecular formula C4H8O2 and molecular weight 88.11 g/mol, exists as a specific stereoisomer defined by its (1R,2S) configuration where the hydroxyl groups occupy the same face of the cyclobutane ring . Its melting point ranges from 12–13 °C , and it is commercially available in liquid form at purities ranging from 95% to 98% . While this compound shares the same molecular framework as its trans isomer (CAS 35358-34-0) and the isomeric mixture cyclobutane-1,2-diol (CAS 100130-45-8), its unique stereochemistry drives quantifiable differences in solubility, polarity, and spectral behavior that directly affect its suitability for specific synthetic applications. This evidence guide quantifies these differences to support procurement decisions based on verifiable performance criteria rather than vendor claims.

Why cis-Cyclobutane-1,2-diol Cannot Be Readily Substituted by trans-Cyclobutane-1,2-diol or Mixed Isomer Batches


The cis and trans isomers of cyclobutane-1,2-diol are not interchangeable in synthetic workflows due to fundamental differences in stereoelectronics, conformational rigidity, and intermolecular hydrogen-bonding behavior. The cis isomer exhibits intramolecular hydrogen bonding between its syn-oriented hydroxyl groups, which reduces its aqueous solubility and modifies its chromatographic retention time relative to the trans isomer, which lacks this internal stabilization and instead engages more extensively in intermolecular hydrogen bonding with solvent [1][2]. Additionally, cyclobutane rings are relatively rigid, and cis-1,2-disubstituted cyclobutanes experience significant steric interactions that elevate their conformational energy compared to trans isomers [3]. For applications requiring stereodefined chiral building blocks—such as asymmetric catalysis, chiral ligand synthesis, or diastereoselective transformations—substitution with a mixed isomer batch or the incorrect stereoisomer introduces uncontrolled variables that can compromise reaction selectivity, alter product stereochemistry, and confound analytical reproducibility. The following quantitative evidence establishes the specific, measurable parameters that distinguish cis-cyclobutane-1,2-diol from its closest analogs.

Quantitative Differentiators of cis-Cyclobutane-1,2-diol: Head-to-Head Evidence Against Comparators


Solubility Differentiation via Intramolecular Hydrogen Bonding in cis- vs. trans-Cyclobutane-1,2-diol

cis-Cyclobutane-1,2-diol exhibits lower aqueous solubility compared to trans-cyclobutane-1,2-diol due to the formation of an intramolecular hydrogen bond between its syn-oriented hydroxyl groups. This internal hydrogen bond reduces the availability of hydroxyl groups for intermolecular hydrogen bonding with water, thereby lowering overall hydrophilicity relative to the trans isomer, which lacks the capacity for intramolecular stabilization and instead engages more extensively with solvent [1][2]. While quantitative solubility values (e.g., mg/mL) are not explicitly reported in the accessed literature for these specific isomers, the directional difference is consistently affirmed as a class-level inference for cis- versus trans-vicinal diols constrained in small rings [3]. This difference is of practical consequence during aqueous workup and purification, where cis-diols elute differently on normal-phase chromatography due to reduced polarity compared to trans-diols [4].

Stereochemistry Solubility Hydrogen Bonding

Melting Point Differential: cis- vs. trans-Cyclobutane-1,2-diol

The melting point provides a direct, quantifiable physical property that distinguishes cis-cyclobutane-1,2-diol from its trans counterpart. cis-Cyclobutane-1,2-diol exhibits a melting point of 12–13 °C, whereas trans-cyclobutane-1,2-diol (CAS 35358-34-0) melts at 72–73 °C—a difference of approximately 60 °C [1]. This substantial disparity arises from differences in crystal packing efficiency driven by stereochemistry; the trans isomer adopts a conformation that facilitates more ordered, higher-density crystalline packing, resulting in a significantly higher melting point. Both isomers share the same predicted boiling point (220.1±8.0 °C) and predicted density (1.356±0.06 g/cm³), underscoring that melting point is the key thermophysical discriminator between the two stereoisomers .

Physical Chemistry Thermal Analysis Isomer Identification

¹H NMR Spectral Differentiation of cis-Cyclobutane-1,2-diol

¹H NMR spectroscopy provides a definitive and reproducible method for distinguishing cis-cyclobutane-1,2-diol from the trans isomer and from isomeric mixtures. The recorded ¹H NMR spectrum for cis-cyclobutane-1,2-diol (300 MHz, CDCl₃) displays characteristic resonances at δ 4.59 (s, 2H), δ 4.19 (q, J=3.7 Hz, 2H), and δ 2.17–1.69 (m, 4H) . The multiplet at δ 2.17–1.69 corresponds to the cyclobutane ring methylene protons, while the signals near δ 4.19 and δ 4.59 correspond to the methine and hydroxyl protons, respectively. This spectral fingerprint differs from the trans isomer and provides a quantitative baseline for confirming stereochemical identity. For comparison, ¹H NMR data for trans-cyclobutane-1,2-diol under identical conditions would exhibit distinct chemical shift patterns and coupling constants reflective of the different dihedral angle between vicinal protons in the trans configuration, though the specific trans spectrum was not available in the accessed literature for direct tabulation [1].

NMR Spectroscopy Structural Elucidation Analytical Chemistry

Enantiomerically Defined Chirality: (1R,2S)-Cyclobutane-1,2-diol vs. Racemic Mixtures

cis-Cyclobutane-1,2-diol (CAS 35358-33-9) is commercially available as the enantiomerically defined (1R,2S)-cyclobutane-1,2-diol stereoisomer, a meso compound with two stereocenters that confer a specific, non-superimposable three-dimensional geometry . In contrast, the isomeric mixture cyclobutane-1,2-diol (CAS 100130-45-8) contains both cis and trans stereoisomers without defined stereochemical purity [1]. For applications in asymmetric synthesis—including the preparation of chiral ligands, enantioselective catalysts, or diastereoselective transformations—the use of stereodefined (1R,2S)-cyclobutane-1,2-diol is non-negotiable. The defined stereochemistry ensures predictable stereochemical outcomes in reactions where the diol functions as a chiral auxiliary, ligand precursor, or building block for stereochemically complex scaffolds [2]. Additionally, the cis configuration in the (1R,2S) meso form is essential for reactions exploiting the intramolecular hydrogen bond for conformational pre-organization.

Chiral Synthesis Asymmetric Catalysis Chiral Building Blocks

Validated Synthetic Protocol with Quantified Yield for cis-Cyclobutane-1,2-diol

A validated synthetic route for cis-cyclobutane-1,2-diol is documented in the patent literature, providing a reproducible method for generating the compound with quantified yield. The procedure involves hydrogenation of 1,2-(trimethylsilyloxy)cyclobutene using 10% Pd/C in tetrahydrofuran under hydrogen at room temperature for 12 hours, followed by purification via flash chromatography on silica gel (ethyl acetate/petroleum ether, 2/1), affording cis-cyclobutane-1,2-diol as a colorless oil with a yield of 26.2% (300 mg, 3.40 mmol from 3.0 g starting material) . This documented protocol provides a benchmark for expected synthetic efficiency and confirms that the cis isomer can be obtained stereospecifically via catalytic hydrogenation without competing trans isomer formation. The yield value establishes a quantitative baseline for assessing alternative synthetic approaches or troubleshooting suboptimal in-house preparations.

Organic Synthesis Process Chemistry Method Validation

Atom Stereo Count and Rotatable Bond Constraints Define cis-Cyclobutane-1,2-diol Conformational Rigidity

cis-Cyclobutane-1,2-diol possesses an Atom Stereo Count of 2 and a Rotatable Bond Count of 0, as cataloged in chemical property databases . The absence of rotatable bonds—a direct consequence of the four-membered cyclobutane ring fused with the cis-oriented hydroxyl groups—confers exceptional conformational rigidity compared to acyclic 1,2-diols (e.g., butane-1,2-diol) or larger cyclic diols (e.g., cis-1,2-cyclopentanediol), which possess multiple rotatable bonds and adopt multiple low-energy conformations. This rigidity is further amplified by the intramolecular hydrogen bond between the syn-oriented hydroxyl groups, which locks the molecule into a specific puckered conformation [1]. For computational docking studies, molecular mechanics calculations, and quantitative structure-activity relationship (QSAR) modeling, this defined conformational space reduces computational sampling requirements and improves predictive accuracy relative to conformationally flexible comparators.

Computational Chemistry Molecular Modeling Conformational Analysis

Verified Application Scenarios for cis-Cyclobutane-1,2-diol: Where the Evidence Supports Prioritized Use


Stereoselective Synthesis of cis-1,2-Cyclobutanediol Derivatives via Photochemical Methods

cis-Cyclobutane-1,2-diol serves as a core scaffold for the synthesis of 3-alkylated cis-1,2-cyclobutanediol derivatives via Norrish-Yang photocyclization. This method produces cyclobutanols with excellent diastereoselectivity, and the relative yields strongly depend on the hydrogen-bonding activity of the α-substituent—a property uniquely modulated by the cis diol's intramolecular hydrogen bond [1]. The defined (1R,2S) stereochemistry is critical for achieving predictable diastereoselectivity, and substitution with the trans isomer or a mixed batch would fundamentally alter the hydrogen-bonding environment and thus the reaction outcome. This application is directly supported by the stereochemical differentiation evidence established in Evidence Items 1 and 4.

Synthesis of 1,4-Dicarbonyl Compounds via Mo-Catalyzed Oxidative Cleavage

Cyclobutane-1,2-diols undergo efficient Mo-catalyzed oxidative cleavage with DMSO to yield 1,4-ketoaldehydes and 1,4-diketones [2]. This transformation exploits the inherent ring strain of the four-membered cyclobutane core. The cis stereoisomer, with its defined conformation and intramolecular hydrogen bond (Evidence Items 1 and 6), may exhibit different oxidative cleavage regioselectivity compared to the trans isomer or isomeric mixtures. For researchers synthesizing 1,4-dicarbonyl building blocks for heterocycle construction (e.g., pyrroles, furans, thiophenes), the stereochemical purity of the starting diol directly influences product distribution and should be controlled as an experimental variable.

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The (1R,2S)-cyclobutane-1,2-diol stereoisomer functions as a chiral building block for the construction of asymmetric catalysts and chiral ligands. The meso nature of the compound—possessing two stereocenters with defined relative stereochemistry—combined with zero rotatable bonds (Evidence Item 6), provides a rigid, pre-organized scaffold for chelating metal centers or directing stereoselective bond formation . Nine FDA-approved drugs contain cyclobutane structural motifs , underscoring the pharmaceutical relevance of cyclobutane-derived intermediates. Procurement of stereodefined (1R,2S)-cyclobutane-1,2-diol rather than an isomeric mixture ensures consistent performance in enantioselective transformations where stereochemical fidelity is paramount.

Quality Control Verification Using Melting Point and ¹H NMR Benchmarks

Upon receipt of cis-cyclobutane-1,2-diol, laboratories can verify material identity and purity using the quantitative benchmarks established in this evidence guide: (1) melting point verification at 12–13 °C, which provides a ~60 °C differential window to detect contamination by the trans isomer (m.p. 72–73 °C) (Evidence Item 2); and (2) ¹H NMR confirmation using the characteristic resonances at δ 4.59 (s), δ 4.19 (q, J=3.7 Hz), and δ 2.17–1.69 (m) in CDCl₃ (Evidence Item 3). These orthogonal analytical methods enable rapid, unambiguous confirmation of correct stereoisomer receipt and batch-to-batch consistency, directly mitigating the risk of synthetic failure due to isomeric contamination. This application integrates the thermophysical and spectroscopic evidence established in Evidence Items 2 and 3 into a practical QC workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cis-cyclobutane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.